nifR4 protein

Sigma-54 structure Promoter melting RNA polymerase holoenzyme

The nifR4 protein (CAS 123138-90-9; synonym rpoN, ntrA) is the sigma-54 (σ54) RNA polymerase initiation factor from the photosynthetic diazotroph Rhodobacter capsulatus (formerly Rhodopseudomonas capsulata). As a member of the sigma-N (σN) class of alternative sigma factors, nifR4 directs core RNA polymerase to promoters of nitrogen fixation (nif) genes, including the nifHDK structural operon and the nifA activator gene.

Molecular Formula C24H30N2O4S
Molecular Weight 0
CAS No. 123138-90-9
Cat. No. B1167521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamenifR4 protein
CAS123138-90-9
SynonymsnifR4 protein
Molecular FormulaC24H30N2O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

nifR4 Protein (RpoN, Sigma-54 Factor from Rhodobacter capsulatus) – Identity, Class, and Core Functional Context


The nifR4 protein (CAS 123138-90-9; synonym rpoN, ntrA) is the sigma-54 (σ54) RNA polymerase initiation factor from the photosynthetic diazotroph Rhodobacter capsulatus (formerly Rhodopseudomonas capsulata) [1]. As a member of the sigma-N (σN) class of alternative sigma factors, nifR4 directs core RNA polymerase to promoters of nitrogen fixation (nif) genes, including the nifHDK structural operon and the nifA activator gene [2]. Unlike the major sigma-70 (RpoD) class, σ54 factors share no obvious sequence homology and require enhancer-binding activator proteins (e.g., NifA, NtrC) for transcription initiation [3]. Within the nif regulatory cascade of R. capsulatus, nifR4 occupies an obligate, non-redundant position: NifR1/NifR2 activate nifR4 transcription, and NifR4—together with NifA—is then required for expression of nitrogenase structural genes [4]. This hierarchical dependency makes nifR4 a central, irreplaceable node in the organism's nitrogen fixation circuitry.

Why Sigma-54 Factors from Enterobacteria or Other Diazotrophs Cannot Substitute for nifR4 Protein


Sigma-54 proteins across bacterial species share a conserved mechanistic framework—enhancer-dependent transcription initiation—yet functional interchangeability is severely constrained by species-specific structural features, promoter-recognition surfaces, and regulatory coupling. The nifR4 protein of R. capsulatus is structurally distinct from its enteric counterparts: it lacks an acidic loop region critical for promoter DNA melting in Escherichia coli RpoN, and circular dichroism spectroscopy reveals different tertiary folding compared to Klebsiella pneumoniae NtrA [1]. In functional assays, purified R. capsulatus sigma N exhibits promoter-base contacts and core RNA polymerase responses that are clearly different from those of K. pneumoniae and E. coli proteins [1]. At the amino acid level, R. capsulatus NtrA shares only ~18% similarity with Thiobacillus ferrooxidans NtrA, versus ~49% similarity between K. pneumoniae and T. ferrooxidans NtrA, underscoring the phylogenetic divergence of the R. capsulatus protein [2]. Moreover, within the native regulatory circuit, nifR4 is uniquely subject to auto-activation via a nifU2-rpoN superoperon architecture not found in enteric systems, and its expression is absolutely dependent on the NifR1/R2 two-component system [3][4]. Attempts to complement nifR4 chromosomal mutants with heterologous ntrA genes have not been reported to restore full nitrogen fixation competence, and constitutive expression of nifR4 from a plasmid complemented a nifR4 mutant but not a nifR1 mutant, demonstrating that nifR4 cannot bypass upstream regulatory requirements [5]. These combined structural, functional, and regulatory specificities establish that nifR4 is not simply a generic sigma-54 factor and cannot be reliably replaced by homologs from other species.

Quantitative Evidence Differentiating nifR4 Protein from Closest Sigma-54 Analogs


nifR4 Lacks the Acidic Promoter-Melting Loop Present in E. coli RpoN – A Structural Determinant of Functional Divergence

Purified R. capsulatus RpoN (nifR4) is structurally distinctive in lacking an acidic region that has been implicated in promoter DNA melting by the E. coli sigma N holoenzyme. This acidic loop, which is present in enterobacterial RpoN proteins, is absent from the nifR4 sequence, placing nifR4 into a minor subclass of sigma N proteins that may employ an alternative promoter-melting mechanism [1]. Furthermore, circular dichroism spectroscopy revealed differences in tertiary signals between the R. capsulatus protein and the K. pneumoniae NtrA protein, with some differences attributable specifically to the DNA-binding domain [1].

Sigma-54 structure Promoter melting RNA polymerase holoenzyme

Divergent Promoter-Base Contacts and Altered Response to Core RNA Polymerase vs. K. pneumoniae and E. coli Sigma N

In direct comparative biochemical assays, purified R. capsulatus sigma N (nifR4) displayed promoter-base contacts and a response to core RNA polymerase that were clearly different from those determined for the K. pneumoniae and E. coli sigma N proteins. As first described for the K. pneumoniae protein, promoter recognition in the absence of core RNA polymerase was detected for nifR4, but the pattern of base contacts at the promoter diverged, indicating species-specific promoter recognition surfaces [1]. These differences were observed in side-by-side experiments using purified proteins from all three species.

DNA-protein interaction Promoter recognition Holoenzyme formation

Amino Acid Sequence Similarity of R. capsulatus NtrA vs. Other Species Ranges Down to ~18% – Phylogenetic Divergence at the Primary Structure Level

Cross-species amino acid similarity data place R. capsulatus NtrA (nifR4) among the most divergent sigma-54 proteins characterized. In a systematic analysis by Berger et al. (1990), the T. ferrooxidans NtrA protein showed only 18% amino acid similarity to R. capsulatus NtrA, compared with 49% similarity to K. pneumoniae NtrA, 44% to Azotobacter vinelandii NtrA, and 33% to Rhizobium meliloti NtrA [1]. This places the R. capsulatus protein on a distinct phylogenetic branch, consistent with its unique structural features. Note: these are similarity percentages for T. ferrooxidans NtrA compared with each listed species, providing a relative rank order of divergence.

Sequence identity NtrA phylogeny Sigma-54 evolution

nifR4 Displays an Essential Glycine Residue Not Identified in All NtrA Proteins – Mutational Definition of a Functional Hotspot

Comparative sequence analysis of wild-type and mutant nifR4 alleles identified an essential glycine residue whose mutation abolishes nitrogen fixation function (Nif- phenotype) in R. capsulatus [1]. The essential glycine was identified through comparative nucleotide sequencing of nifR4 genes from both wild-type and Nif- mutant strains, pinpointing a single amino acid substitution responsible for loss of function. The corresponding residue may not be equivalently essential in all NtrA proteins, as functional constraints on specific residues vary across species, making this a defined functional hotspot for the R. capsulatus protein.

Site-directed mutagenesis Essential residues Nif- phenotype

nifR4 Expression Is Completely Shut Off Under Repressing Conditions (Ammonia, Oxygen), Unlike nifA, Which Retains Moderate Expression

Using translational nifR4::lacZ fusions in R. capsulatus, Hübner et al. (1991) demonstrated that nifR4 expression is completely abolished in the presence of ammonia or oxygen, whereas nifA (copies I and II) retains moderate expression under these repressing conditions [1]. Specifically, β-galactosidase activity from the nifR4::lacZ fusion was undetectable under repressing conditions, while nifA::lacZ fusions showed detectable (moderate) activity [1]. This indicates that nifR4 is the more stringently regulated node in the nif regulatory cascade and may serve as a more sensitive reporter for nitrogen and oxygen status than nifA.

Transcriptional regulation Ammonia repression Oxygen control

nifR4 Is Required for ORF6-nifUISVW Operon Expression; Neither E. coli RpoN Nor K. pneumoniae NtrA Has Been Shown to Substitute

Expression of the ORF6-nifUISVW operon in R. capsulatus, which is preceded by a putative σ54-dependent promoter, strictly requires both NifA and the nif-specific rpoN gene product encoded by nifR4 [1]. Defined insertion and deletion mutant analysis demonstrated that among the genes in this operon, only nifS was absolutely essential for nitrogen fixation, but expression of the entire operon depends on functional nifR4 [1]. Heterologous complementation of this specific operon requirement by E. coli or K. pneumoniae sigma N has not been demonstrated in the literature, and given the divergent promoter-recognition properties of nifR4 (see Evidence Items 1 and 2), successful substitution is unlikely without engineering.

Operon regulation Sigma-54 dependency nif gene cluster

Highest-Value Research and Industrial Application Scenarios for nifR4 Protein Based on Verified Differentiation Evidence


In Vitro Reconstitution of R. capsulatus Nitrogen Fixation Transcription for Mechanistic Studies

The nifR4 protein is the essential sigma factor for in vitro reconstitution of nif gene transcription from R. capsulatus. Because purified nifR4 lacks the acidic promoter-melting loop found in E. coli RpoN and displays divergent promoter-base contacts (Cannon et al., 1996 [1]), transcription assays using heterologous sigma-54 proteins will not accurately recapitulate the native R. capsulatus regulatory biochemistry. Researchers studying NifA-dependent activation, NifR1/NifR2 signal transduction, or oxygen/nitrogen-responsive transcription must use authentic nifR4 protein. The essential glycine residue identified by Alias et al. (1989) [2] provides a validated quality-control marker for assessing functional integrity of recombinant nifR4 preparations.

Reporter Gene Construction for High-Sensitivity Nitrogen/Oxygen Status Biosensors

nifR4 exhibits binary on/off regulation in response to ammonia and oxygen, in contrast to the moderate, graded expression of nifA under the same conditions (Hübner et al., 1991 [1]). This property makes nifR4 promoter fusions superior to nifA fusions for constructing high-contrast biosensor circuits in R. capsulatus or heterologous hosts engineered with the cognate NifR1/R2 signal transduction system. The strict dependency of nifR4 expression on NifR1/R2 and NifA provides a built-in multi-input AND-gate logic for synthetic biology applications targeting nitrogen-responsive gene expression.

Source Material for Structure-Function Studies of Minor Subclass Sigma-N Proteins

nifR4 represents a minor subclass of sigma-N proteins characterized by the absence of the acidic promoter-melting loop (Cannon et al., 1996 [1]) and low primary sequence similarity to enteric NtrA proteins (Berger et al., 1990 [2]). For structural biologists and biochemists investigating the diversity of sigma-54 initiation mechanisms, nifR4 is an essential comparator that expands the phylogenetic sampling beyond the canonical K. pneumoniae and E. coli systems. Circular dichroism spectroscopy has already revealed distinctive tertiary folding in nifR4 compared to K. pneumoniae NtrA [1], suggesting that crystallographic or cryo-EM studies of nifR4 would reveal novel structural features relevant to understanding sigma factor evolution.

Antibody Generation and Immunodetection Tools for R. capsulatus nif Regulon Research

Given the low amino acid similarity (~18% relative to enteric NtrA proteins; Berger et al., 1990 [1]), antibodies raised against E. coli RpoN or K. pneumoniae NtrA are unlikely to cross-react with nifR4. Researchers requiring immunodetection of the sigma-54 factor in R. capsulatus—for proteomic studies, chromatin immunoprecipitation, or regulatory protein quantification—must generate antibodies against the authentic nifR4 sequence. The defined essential glycine residue (Alias et al., 1989 [2]) serves as a useful epitope-validation benchmark. The progress report by Haselkorn and Kranz (1988) documents efforts to produce nifR4 protein for antibody generation, confirming the recognized need for this reagent in the research community.

Quote Request

Request a Quote for nifR4 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.